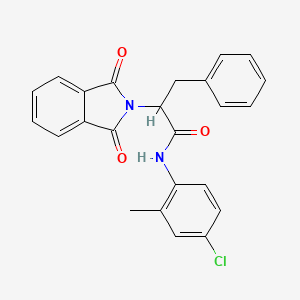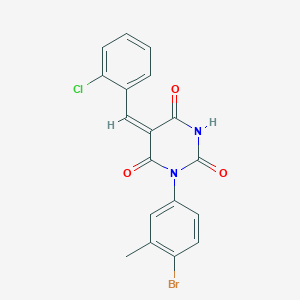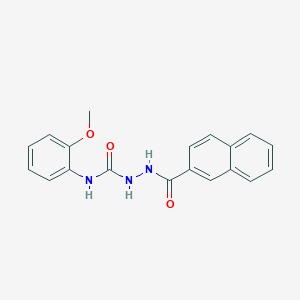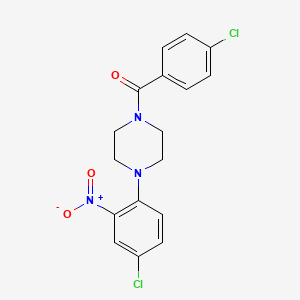![molecular formula C36H36O2P2 B4968574 [1,2-phenylenebis(methylene)]bis[bis(2-methylphenyl)phosphine] dioxide](/img/structure/B4968574.png)
[1,2-phenylenebis(methylene)]bis[bis(2-methylphenyl)phosphine] dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2-phenylenebis(methylene)]bis[bis(2-methylphenyl)phosphine] dioxide, commonly known as DPPP, is a chemical compound that has been widely used in scientific research for various purposes. It is a white crystalline solid that is soluble in organic solvents such as chloroform, benzene, and toluene. DPPP is a phosphine oxide that contains two phosphine groups and a central benzene ring. This compound has gained significant attention from researchers due to its unique properties, including its ability to act as a ligand in coordination chemistry and its potential as a catalyst in organic reactions.
作用机制
The mechanism of action of DPPP is not fully understood. However, it is known that DPPP can act as a ligand in coordination chemistry, forming metal complexes that can catalyze various reactions. DPPP can also act as a catalyst in organic reactions, where it can facilitate the transfer of electrons and protons.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DPPP. However, it has been reported that DPPP can cause irritation to the skin and eyes, and can be harmful if ingested or inhaled. Therefore, it is important to handle DPPP with care and to follow proper safety protocols.
实验室实验的优点和局限性
One advantage of using DPPP in lab experiments is its ability to act as a ligand in coordination chemistry, forming metal complexes that can catalyze various reactions. DPPP is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using DPPP is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for research on DPPP. One area of interest is the development of new metal complexes using DPPP as a ligand, which could have potential applications in catalysis and other areas. Another area of interest is the development of new organic reactions using DPPP as a catalyst. Additionally, further studies are needed to better understand the mechanism of action of DPPP and its potential toxicity.
合成方法
The synthesis of DPPP involves the reaction of 1,2-dibromoethane with bis(2-methylphenyl)phosphine in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with phenylmagnesium bromide, followed by oxidation with hydrogen peroxide to yield DPPP. The synthesis of DPPP is relatively straightforward and can be carried out on a large scale.
科学研究应用
DPPP has been widely used in scientific research for various purposes. It has been used as a ligand in coordination chemistry to form metal complexes, which have been studied for their catalytic properties. DPPP has also been used as a catalyst in organic reactions, including the oxidation of alcohols and the reduction of ketones. In addition, DPPP has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers.
属性
IUPAC Name |
1-[[2-[bis(2-methylphenyl)phosphorylmethyl]phenyl]methyl-(2-methylphenyl)phosphoryl]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36O2P2/c1-27-15-5-11-21-33(27)39(37,34-22-12-6-16-28(34)2)25-31-19-9-10-20-32(31)26-40(38,35-23-13-7-17-29(35)3)36-24-14-8-18-30(36)4/h5-24H,25-26H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLNUABIGJIKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(CC2=CC=CC=C2CP(=O)(C3=CC=CC=C3C)C4=CC=CC=C4C)C5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36O2P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-[Bis(2-methylphenyl)phosphorylmethyl]phenyl]methyl-(2-methylphenyl)phosphoryl]-2-methylbenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-(2-(3-phenoxyphenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4968503.png)


![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4968509.png)


![2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B4968529.png)

![ethyl [({(4-amino-1,2,5-oxadiazol-3-yl)[(4-methylphenyl)amino]methylene}amino)oxy]acetate](/img/structure/B4968540.png)
![11-benzoyl-7,7-dimethyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4968546.png)
![N-(4-acetylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4968552.png)

